An In-depth Technical Guide to the Core Basic Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
An In-depth Technical Guide to the Core Basic Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available sources, provides estimations based on structurally similar compounds, and details the standardized experimental protocols required for the precise determination of its basic properties. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the benzodioxane scaffold.
Introduction
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a heterocyclic organic compound featuring a benzodioxane ring system fused to a phenethylamine moiety. The phenethylamine skeleton is a common feature in a wide array of neuroactive compounds, including stimulants and empathogens. The presence of the dihydro-1,4-benzodioxin group significantly influences the molecule's electronic and steric properties, potentially modulating its pharmacological activity. A thorough understanding of its basic physicochemical properties is paramount for any research and development endeavor, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | N/A |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCOC2)N | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Not available | N/A |
| Appearance | Solid | N/A |
Physicochemical Properties: Data and Estimation
| Property | Estimated/Reported Value | Basis for Estimation/Reference |
| pKa | ~9.8 - 10.2 | Amphetamine and related stimulants, which are also phenethylamine derivatives, typically have pKa values in this range.[2][3][4] |
| logP | 1.5 - 2.5 | Phenethylamine has a reported logP of 1.41.[5] The addition of the benzodioxin ring is expected to increase lipophilicity. |
| Aqueous Solubility | Moderately soluble | Phenethylamine is described as soluble in water.[5] The hydrochloride salt form would exhibit higher aqueous solubility.[6] |
| Melting Point (°C) | N/A | As a solid, a distinct melting point is expected. For comparison, the hydrochloride salt of phenethylamine has a melting point of 217 °C.[7] |
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine, the following established experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Methodology:
-
Sample Preparation: A precisely weighed amount of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is dissolved in a known volume of deionized water, often with a small amount of a co-solvent like methanol if solubility is limited.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the amine is protonated.
Caption: Workflow for pKa determination.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) is prepared and mutually saturated.
-
Partitioning: A known amount of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is added to a mixture of the two phases. The mixture is then agitated (shaken) for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for logP.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Methodology:
-
Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS).
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range is indicative of high purity.
Potential Biological Activity and Signaling Pathways
While no specific biological targets or signaling pathways have been definitively identified for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine in the reviewed literature, its structural similarity to phenethylamine and amphetamine suggests potential activity as a modulator of monoamine neurotransmitter systems.
Derivatives of 1,4-benzodioxane have been investigated for a range of biological activities, including enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase) and as potential anticancer agents.[8][9][10] For instance, certain sulfonamide derivatives of 1,4-benzodioxane-6-amine have shown inhibitory activity against lipoxygenase.[11]
Further research is required to elucidate the specific pharmacological profile of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. A logical starting point for investigation would be to screen for binding and functional activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and receptors.
Caption: Proposed biological screening workflow.
Conclusion
This technical guide has consolidated the available information on the basic properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. While experimental data is currently scarce, this document provides a framework for its determination through established protocols and offers insights into its potential biological activities based on structural analogy. The systematic characterization of its physicochemical and pharmacological properties is a critical next step in evaluating its potential as a lead compound in drug discovery programs.
References
- 1. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine - Amerigo Scientific [amerigoscientific.com]
- 2. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Amphetamine-like Psychostimulants [mdpi.com]
- 4. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
